molecular formula C6H9N3O B14852538 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone

1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone

Cat. No.: B14852538
M. Wt: 139.16 g/mol
InChI Key: FACWMZAMXNZDCX-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone is a heterocyclic compound featuring an imidazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the catalytic reduction of an acid-addition salt of 2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. This compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-[2-(aminomethyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C6H9N3O/c1-4(10)5-3-8-6(2-7)9-5/h3H,2,7H2,1H3,(H,8,9)

InChI Key

FACWMZAMXNZDCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)CN

Origin of Product

United States

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